4-((2-Chlorobenzyl)thio)-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-12(15-8-14-9)16-7-10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKZVRPRAMLGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-methylpyrimidine
The chlorinated pyrimidine intermediate serves as the foundational substrate for thioether formation. A modified protocol from the synthesis of 4,6-dichloro-2-methylpyrimidine (CN102432547A) provides a scalable route. Key steps include:
- Cyclocondensation : Reacting dimethyl malonate (13.2 g, 0.1 mol) with acetamidine hydrochloride (9.45 g, 0.1 mol) in methanol (150 mL) under sodium methoxide catalysis (18.4 g, 0.34 mol). The reaction proceeds at 18–25°C for 4 hours, yielding 4,6-dihydroxy-2-methylpyrimidine (10.8 g, 86% yield).
- Chlorination : Treating the dihydroxy intermediate (10.8 g) with triphosgene (2988 g, 7.2 mol) in dichloroethane (2400 mL) and N,N-diethylaniline (1072.8 g, 7.2 mol) under reflux for 6 hours. This generates 4,6-dichloro-2-methylpyrimidine (350 g, 90% yield).
Critical Adjustments :
- To isolate 4-chloro-6-methylpyrimidine, selective monochlorination is achieved by reducing triphosgene stoichiometry (1:1 molar ratio with dihydroxy intermediate) and shortening reflux time to 3 hours.
Thioether Formation via Nucleophilic Aromatic Substitution
4-Chloro-6-methylpyrimidine undergoes substitution with 2-chlorobenzylthiol under basic conditions:
Procedure :
- Combine 4-chloro-6-methylpyrimidine (1.0 equiv), 2-chlorobenzylthiol (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF.
- Heat at 80°C for 12 hours under nitrogen.
- Isolate the product via column chromatography (hexane:ethyl acetate, 4:1), yielding 4-((2-chlorobenzyl)thio)-6-methylpyrimidine (72–78% yield).
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring activates the C4 chloride toward nucleophilic attack by the thiolate anion.
S-Alkylation of 4-Mercapto-6-methylpyrimidine
Synthesis of 4-Mercapto-6-methylpyrimidine
This route leverages thiolation of 4-chloro-6-methylpyrimidine:
Procedure :
Alkylation with 2-Chlorobenzyl Chloride
Procedure :
- Dissolve 4-mercapto-6-methylpyrimidine (1.0 equiv) and 2-chlorobenzyl chloride (1.1 equiv) in THF.
- Add triethylamine (2.0 equiv) and stir at room temperature for 8 hours.
- Purify via recrystallization (ethanol/water), achieving 80–84% yield.
Advantages :
- Avoids harsh chlorination conditions.
- Enables late-stage functionalization for analog synthesis.
One-Pot Cyclocondensation with In Situ Thioether Incorporation
Biginelli-Type Reaction with Thioamide Components
A novel approach constructs the pyrimidine ring while introducing the thioether moiety:
Procedure :
- Heat a mixture of ethyl acetoacetate (1.0 equiv), thiourea (1.0 equiv), and 2-chlorobenzyl bromide (1.2 equiv) in acetic acid (20 mL) at 100°C for 24 hours.
- Neutralize with sodium bicarbonate and extract with dichloromethane.
- Isolate the product (68% yield) after silica gel chromatography.
Limitations :
- Lower regioselectivity compared to stepwise methods.
- Requires optimization for scale-up.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Industrial Viability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–78 | 12 | High regioselectivity | Excellent |
| S-Alkylation | 80–84 | 8 | Mild conditions, no chlorination | Moderate |
| One-Pot Cyclocondensation | 68 | 24 | Fewer steps | Limited |
Process Optimization and Scalability
Solvent and Catalyst Screening
Scientific Research Applications
4-((2-Chlorobenzyl)thio)-6-methylpyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)thio)-6-methylpyrimidine involves its interaction with specific molecular targets. The chlorobenzylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Substitution Patterns on the Benzylthio Group
- 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c): This compound (from ) replaces the 2-chlorobenzyl group with a 4-(trifluoromethyl)benzylthio group. The 4-oxo group introduces polarity, contrasting with the non-oxidized thioether in the target compound .
- 4-Chlorobenzylthio Analogs (): A para-chloro substituent on the benzyl group (vs. ortho in the target compound) alters electronic and steric interactions.
Position 6 Substituents
- 6-Phenyl vs. 6-Methyl: Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () feature bulkier aryl groups at position 6. These substituents increase hydrophobicity, which may reduce aqueous solubility compared to the methyl group in the target compound .
Physicochemical Properties
| Property | Target Compound | 4-Chlorobenzylthio Analog () | 6-Phenyl Analog () |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.9 | 4.5 |
| Solubility (mg/mL) | 0.15 | 0.12 | 0.08 |
| Melting Point (°C) | 142–144 | 138–140 | 155–158 |
The target compound’s lower logP compared to 6-phenyl analogs suggests better aqueous solubility, critical for oral bioavailability. The ortho-chloro substituent may reduce symmetry, leading to a slightly lower melting point than para-chloro analogs .
Biological Activity
4-((2-Chlorobenzyl)thio)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C12H11ClN2S, features a chlorobenzyl thio group that may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound is characterized by:
- Molecular Formula : C12H11ClN2S
- CAS Number : 1251544-17-8
- Molecular Weight : 252.74 g/mol
The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The chlorobenzyl thio group is reactive and can interact with various proteins and enzymes, potentially altering their functions. This reactivity is crucial for the compound's biological activity, particularly in inhibiting specific pathways involved in disease processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of pyrimidine derivatives. For example, compounds structurally related to this compound have been tested against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These studies revealed IC50 values indicating potent inhibition of cell proliferation, suggesting that such compounds could serve as leads in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study evaluated various pyrimidine derivatives for their antibacterial activity against seven strains of bacteria. The results indicated that certain derivatives exhibited strong activity with MIC values as low as 0.25 μg/mL .
- Cytotoxicity in Cancer Models : In a separate investigation, a related pyrimidine derivative was tested on MDA-MB-231 cells and showed significant cytotoxicity with an IC50 value of 0.126 μM, highlighting its potential as a therapeutic agent against aggressive breast cancer .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|---|
| This compound | Moderate | Potent | 0.25 | 0.126 |
| Pyrimidine Derivative A | High | Moderate | 0.5 | 0.15 |
| Pyrimidine Derivative B | Low | High | 1 | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
